molecular formula C14H11Cl2FN2O B5208936 N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea

N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea

Cat. No.: B5208936
M. Wt: 313.2 g/mol
InChI Key: RNEBOLFHNLWNRU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(4-chloro-2-fluorophenyl)urea: is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of two aromatic rings, one substituted with a chlorine atom and the other with both chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2O/c15-10-3-1-9(2-4-10)8-18-14(20)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEBOLFHNLWNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N’-(4-chloro-2-fluorophenyl)urea typically involves the reaction of 4-chlorobenzylamine with 4-chloro-2-fluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of N-(4-chlorobenzyl)-N’-(4-chloro-2-fluorophenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorobenzyl)-N’-(4-chloro-2-fluorophenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds with new functional groups.

Scientific Research Applications

Chemistry: N-(4-chlorobenzyl)-N’-(4-chloro-2-fluorophenyl)urea is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules, including proteins and enzymes.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

Industry: In industrial applications, N-(4-chlorobenzyl)-N’-(4-chloro-2-fluorophenyl)urea is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(4-chloro-2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-N’-(4-chlorophenyl)urea
  • N-(4-chlorobenzyl)-N’-(2-fluorophenyl)urea
  • N-(4-chlorobenzyl)-N’-(4-fluorophenyl)urea

Comparison: N-(4-chlorobenzyl)-N’-(4-chloro-2-fluorophenyl)urea is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications.

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